molecular formula C21H15NO3 B2556695 (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 620548-51-8

(Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2556695
CAS No.: 620548-51-8
M. Wt: 329.355
InChI Key: NAGPLHXCYDUXQG-NDENLUEZSA-N
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Description

(Z)-6-(Benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetically derived aurone, a subclass of benzofuran compounds recognized for their potent biological activities and significant potential in medicinal chemistry research . This compound is of high interest in oncology research, particularly as an investigational agent for targeting tubulin dynamics. Structure-activity relationship (SAR) studies on the aurone pharmacophore have identified analogs structurally related to this compound that exhibit low nanomolar in vitro potency in inhibiting cancer cell proliferation . Leading analogs demonstrate a mechanism of action involving the inhibition of tubulin polymerization by specifically targeting the colchicine-binding site, thereby disrupting microtubule formation and leading to cell cycle arrest . These properties have shown efficacy in repressing PC-3 prostate cancer tumor xenografts in vivo . Furthermore, benzofuran-based scaffolds, including those with a pyridinylmethylene moiety, are actively explored in neuroscience research for treating neurodegenerative conditions . Related compounds have been designed and synthesized as dual-acting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them valuable pharmacological tools for studying the cholinergic hypothesis in diseases like Alzheimer's . The compound serves as a key chemical scaffold for developing novel therapeutic agents due to the benzofuran core's established role in multi-target drug development .

Properties

IUPAC Name

(2Z)-6-phenylmethoxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-21-18-7-6-17(24-14-16-4-2-1-3-5-16)13-19(18)25-20(21)12-15-8-10-22-11-9-15/h1-13H,14H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGPLHXCYDUXQG-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzofuran core is reacted with benzyl bromide in the presence of a base like potassium carbonate.

    Formation of the Pyridinylmethylene Group: The pyridinylmethylene group can be introduced through a condensation reaction between the benzofuran derivative and 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran core or the pyridinylmethylene group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

The benzofuran scaffold, which includes the compound of interest, has been associated with various anticancer activities. Research indicates that compounds similar to (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can induce apoptosis in cancer cells through several mechanisms, including:

  • NF-κB Inhibition : This pathway is crucial for cell survival; inhibiting it can lead to decreased tumor growth.
  • Apoptosis Induction : Compounds in this class have shown the ability to trigger programmed cell death in cancerous cells.
MechanismEffect
NF-κB InhibitionSuppression of tumor growth
Apoptosis InductionCell death in cancerous cells

Anti-inflammatory Effects

Benzofuran derivatives are recognized for their anti-inflammatory properties. The compound has shown promise in reducing pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory conditions.

Case Study : A related benzofuran derivative exhibited a reduction in TNF levels by 93.8% and IL-1 by 98% in vitro, suggesting that this compound may exert similar effects.

DRAK2 Inhibition

DRAK2 (Death-associated protein kinase 2) is a significant target for the development of drugs aimed at protecting islet β-cells from apoptosis, particularly in the context of diabetes. Studies have indicated that derivatives of benzofuran can act as potent DRAK2 inhibitors.

CompoundIC50 (μM)Activity
Compound 400.33Protects islet β-cells from apoptosis
Compound 410.25Enhanced selectivity against kinases

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves solventless condensation reactions using microwave irradiation and clay catalysts, yielding high product yields.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
  • Receptor Interaction : The piperidine moiety may facilitate binding to receptors or enzymes, enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action of (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and benzofuran-3(2H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of Compound 5b with structurally related analogs (Table 1).

Key Comparative Insights

C-6 Substituent Effects :

  • The 2,6-dichlorobenzyloxy group in 5b enhances tubulin-binding potency compared to hydroxy-substituted analogs (e.g., 6w, 6y), which show lower activity .
  • Alkoxy groups (e.g., methoxy in Compound 4) at C-6 shift activity toward cholinesterase inhibition rather than tubulin targeting .

C-2 Substituent Diversity: Pyridin-4-ylmethylene (5b) and indole-based (5a) substituents confer nanomolar potency against cancer cells, while methoxybenzylidene groups (6w, 6y) lack comparable activity . Substituents like 2,5-dimethoxybenzylidene (CID: 1804018) enable antiviral activity by targeting viral nucleoproteins .

Hydroxy-substituted analogs (6y, 6x) exhibit poor solubility and bioavailability due to high melting points (>250°C) .

Synthetic Accessibility :

  • High-yield synthesis (>85%) is achievable for 5b and 5a via optimized alkylation/condensation steps .
  • Polar substituents (e.g., hydroxy in 6y) reduce reaction yields (25.7%) due to side reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, and how do reaction conditions influence stereochemistry?

  • Methodological Answer : The compound is typically synthesized via condensation of benzofuran-3(2H)-one derivatives with aromatic aldehydes. For example, in , substituted benzylidene derivatives were synthesized by reacting 6-(benzyloxy)-7-methylbenzofuran-3(2H)-one with substituted benzaldehydes under acidic or basic conditions (e.g., HCl/ethanol or piperidine/ethanol). The (Z)-isomer predominates due to thermodynamic control during crystallization . Reaction temperature and solvent polarity are critical for minimizing side products like (E)-isomers or oxidation byproducts.

Q. How is the purity and stereochemical configuration of this compound validated?

  • Methodological Answer : Characterization involves a combination of techniques:

  • 1H/13C NMR : Downfield shifts of the benzylidene proton (δ 7.8–8.2 ppm) and carbonyl carbon (δ 180–185 ppm) confirm conjugation .
  • X-ray crystallography : Used to resolve stereochemical ambiguity (e.g., applied this for a related benzylidene-benzofuranone) .
  • HPLC with chiral columns : Separates (Z)/(E) isomers if crystallization fails .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the biological activity of this compound, particularly in cancer research?

  • Methodological Answer :

  • In vitro assays : MTT assays on cancer cell lines (e.g., MDA-MB-231, MCF-7) to measure IC50 values. highlights that substituents like pyridinyl groups enhance anticancer activity by inducing G0/G1 cell cycle arrest .
  • Mechanistic studies : Flow cytometry (apoptosis via Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) are used. For example, (Z)-benzylidene derivatives in showed mitochondrial depolarization and chromatin condensation .

Q. How do computational studies guide the optimization of this compound for target-specific activity?

  • Methodological Answer :

  • Molecular docking : Predicts binding to targets like NF-κB ( ) or DRAK2 ( ). Pyridinyl groups in the compound may form hydrogen bonds with active-site residues (e.g., Lys145 in NF-κB) .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For instance, electron-withdrawing groups on the benzylidene ring improve antitumor efficacy .

Q. What challenges arise in analyzing contradictory biological data across studies?

  • Methodological Answer : Discrepancies may stem from:

  • Cell line variability : Sensitivity differences (e.g., MCF-7 vs. HeLa) due to varying expression of drug transporters .
  • Solubility issues : Poor aqueous solubility (logP ~3.5) can lead to underestimated in vitro activity. Use of DMSO carriers >0.1% may introduce cytotoxicity artifacts .
  • Isomer stability : (Z)-isomers may isomerize to (E)-forms under physiological conditions, altering activity .

Q. How is the stereoselective synthesis of this compound achieved in complex natural product frameworks?

  • Methodological Answer : describes a dual-metal-catalyzed asymmetric allylation strategy using benzofuran-3(2H)-one precursors. Synergistic catalysis (e.g., Cu/Zn) controls stereochemistry at the benzylidene position, achieving >90% enantiomeric excess . Chiral ligands like PyBox ( ) are critical for inducing asymmetry in propargylation reactions .

Q. What structural modifications enhance the compound’s bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug design : Esterification of the 6-benzyloxy group (e.g., acetate prodrugs) improves membrane permeability .
  • PEGylation : Attachment of polyethylene glycol chains to the pyridinyl group reduces hepatic clearance .

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